molecular formula C6H6N4 B3369968 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 27582-21-4

6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B3369968
CAS No.: 27582-21-4
M. Wt: 134.14 g/mol
InChI Key: QTMOLNVMXBQKSP-UHFFFAOYSA-N
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Description

Contextualization of Nitrogen-Containing Fused Heterocycles in Contemporary Chemical Research

Nitrogen-containing fused heterocycles represent a cornerstone of modern chemical and pharmaceutical research. These bicyclic or polycyclic systems, which incorporate at least one nitrogen atom within their ring structures, are ubiquitous in nature and synthetic chemistry. Their prevalence is highlighted by the fact that approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. mdpi.comrsc.org This structural motif is integral to a vast array of biologically active molecules, including alkaloids, vitamins, and nucleic acids (e.g., purines and pyrimidines). nih.gov

The significance of these scaffolds in medicinal chemistry stems from their diverse stereoelectronic properties. The nitrogen atoms can act as hydrogen bond donors or acceptors, enabling precise interactions with biological targets such as enzymes and receptors. nih.gov This ability to form strong, directional bonds is crucial for molecular recognition and biological activity. mdpi.com Consequently, nitrogen-containing fused heterocycles are central to the development of therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govmdpi.com Their versatile synthetic accessibility further cements their role as privileged structures in drug discovery and materials science. mdpi.com

Significance of the Triazolo[4,5-b]pyridine Core Structure

Within the broad family of nitrogen heterocycles, the triazolopyridine scaffold, formed by the fusion of a triazole and a pyridine (B92270) ring, is of considerable interest. The resulting bicyclic system is a bioisostere of purine, a key component of DNA and RNA, which allows it to interact with a variety of biological systems. The specific isomer, mdpi.comwikipedia.orgsmolecule.comtriazolo[4,5-b]pyridine, serves as a foundational structure for numerous compounds with significant pharmacological applications.

Derivatives of this core are explored for a range of therapeutic uses, including as antimicrobial, analgesic, and anti-cancer agents. smolecule.com The scaffold's utility extends to materials science, where it is used in the synthesis of polymers with specific electronic properties and as a ligand for developing chemical sensors. smolecule.com Its importance in pharmaceuticals is underscored by its presence in marketed drugs such as the Janus kinase (JAK1) inhibitor filgotinib, which is used to treat inflammatory conditions. wikipedia.orgacs.org

Historical Perspectives and Initial Investigations into Triazolopyridines

The study of triazolopyridines dates back several decades, with early synthetic efforts focused on establishing reliable methods for the construction of the various isomeric ring systems. Foundational work in the mid-20th century laid the groundwork for understanding the reactivity and properties of these heterocycles. Comprehensive reviews, such as those published in the "Advances in Heterocyclic Chemistry" series, have chronicled the progress in the synthesis and reaction chemistry of the five possible triazolopyridine isomers, indicating a long-standing academic interest in this class of compounds. Initial investigations often involved the cyclization of substituted pyridines, such as 2,3-diaminopyridines, to form the fused triazole ring. These early studies were crucial for elucidating the fundamental chemical behavior of the triazolopyridine nucleus, including its susceptibility to electrophilic substitution and ring-opening reactions. tandfonline.com

Overview of Isomeric Triazolopyridine Systems and their Distinctive Features

The fusion of a triazole and a pyridine ring can result in five constitutional isomers, each with a unique arrangement of nitrogen atoms that imparts distinct physical, chemical, and biological properties. nih.govresearchgate.net The isomers are classified based on the type of triazole ring ( mdpi.comwikipedia.orgsmolecule.com-triazole or mdpi.comwikipedia.orgnih.gov-triazole) and the position of the ring fusion. researchgate.net

The key distinction lies in the presence or absence of a "bridgehead" nitrogen atom. Isomers like mdpi.comwikipedia.orgnih.govtriazolo[1,5-a]pyridine and mdpi.comwikipedia.orgsmolecule.comtriazolo[1,5-a]pyridine possess a bridgehead nitrogen, which influences the electronic distribution and aromaticity of the system. In contrast, isomers such as mdpi.comwikipedia.orgsmolecule.comtriazolo[4,5-b]pyridine and mdpi.comwikipedia.orgsmolecule.comtriazolo[4,5-c]pyridine lack a bridgehead nitrogen. researchgate.net These structural variations lead to differences in reactivity, ligand-binding capabilities, and ultimately, pharmacological profiles. nih.gov For example, the mdpi.comwikipedia.orgnih.govtriazolo[4,3-a]pyridine core is famously found in the antidepressant drug Trazodone. wikipedia.orgnih.gov

Table 1: Isomers of Triazolopyridine
Isomer NameCore StructureBridgehead NitrogenNotable Characteristics
mdpi.comwikipedia.orgsmolecule.comTriazolo[1,5-a]pyridine[<a 1] wikipedia.orgsmolecule.comTriazolo[1,5-a]pyridine structure" src="https://i.imgur.com/image1.png" width="100"/>YesSubject to ring-chain isomerism. tandfonline.com
mdpi.comwikipedia.orgnih.govTriazolo[1,5-a]pyridine[<a 1] wikipedia.orgnih.govTriazolo[1,5-a]pyridine structure" src="https://i.imgur.com/image2.png" width="100"/>YesFound in numerous biologically active compounds, including JAK inhibitors. mdpi.com
mdpi.comwikipedia.orgnih.govTriazolo[4,3-a]pyridine[<a 1] wikipedia.orgnih.govTriazolo[4,3-a]pyridine structure" src="https://i.imgur.com/image3.png" width="100"/>YesCore of the antidepressant drug Trazodone. nih.gov
1H- mdpi.comwikipedia.orgsmolecule.comTriazolo[4,5-b]pyridine1H-[<a 1] wikipedia.orgsmolecule.comTriazolo[4,5-b]pyridine structure" src="https://i.imgur.com/image4.png" width="100"/>NoAlso known as 7-azabenzotriazole (HOAt), used in peptide coupling reagents. wikipedia.org Core scaffold of filgotinib. acs.org
1H- mdpi.comwikipedia.orgsmolecule.comTriazolo[4,5-c]pyridine1H-[<a 1] wikipedia.orgsmolecule.comTriazolo[4,5-c]pyridine structure" src="https://i.imgur.com/image5.png" width="100"/>NoInvestigated for anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

Specific Research Focus: 6-Methyl-3H-mdpi.comwikipedia.orgsmolecule.comtriazolo[4,5-b]pyridine

This article now narrows its focus to a specific, under-investigated derivative: 6-Methyl-3H- mdpi.comwikipedia.orgsmolecule.comtriazolo[4,5-b]pyridine. This compound features the mdpi.comwikipedia.orgsmolecule.comtriazolo[4,5-b]pyridine core with a methyl group substituted at the 6-position of the pyridine ring.

Rationale for Detailed Academic Investigation of this Specific Methylated Isomer

The strategic addition of a methyl group to a bioactive scaffold is a well-established and powerful tactic in medicinal chemistry, often referred to as the "magic methyl" effect. nih.govrsc.org The introduction of this small, lipophilic group can profoundly influence a molecule's pharmacodynamic and pharmacokinetic properties. researchgate.netresearchgate.net A methyl group can enhance binding affinity to a biological target by displacing water molecules from a hydrophobic pocket, improve metabolic stability by blocking sites susceptible to enzymatic degradation, and modulate solubility and cell permeability. researchgate.netnih.gov

Given the proven biological relevance of the mdpi.comwikipedia.orgsmolecule.comtriazolo[4,5-b]pyridine scaffold, the synthesis and evaluation of the 6-methyl derivative is a logical step in exploring its structure-activity relationship (SAR). Investigating this specific isomer would provide valuable data on how methylation at the 6-position impacts the electronic properties, conformation, and biological activity of the parent ring system. Such knowledge is critical for the rational design of more potent and selective therapeutic agents based on this privileged scaffold.

Current State of Knowledge and Identified Research Gaps for the Compound

Despite the strong rationale for its investigation, a comprehensive review of the scientific literature reveals a significant research gap concerning 6-Methyl-3H- mdpi.comwikipedia.orgsmolecule.comtriazolo[4,5-b]pyridine. While numerous studies detail the synthesis and application of various derivatives of the parent mdpi.comwikipedia.orgsmolecule.comtriazolo[4,5-b]pyridine core and other triazolopyridine isomers, specific data on the 6-methyl substituted variant is conspicuously absent.

There is a lack of published, peer-reviewed reports detailing:

Validated Synthetic Routes: Dedicated and optimized synthetic procedures for the preparation of 6-Methyl-3H- mdpi.comwikipedia.orgsmolecule.comtriazolo[4,5-b]pyridine are not readily available.

Physicochemical Characterization: Detailed analytical data, such as NMR (¹H, ¹³C), mass spectrometry, and X-ray crystallography, have not been publicly documented.

Biological Activity: There are no systematic studies on the pharmacological or biological effects of this specific compound.

This absence of fundamental data represents a clear and compelling research gap. The systematic synthesis, characterization, and biological screening of 6-Methyl-3H- mdpi.comwikipedia.orgsmolecule.comtriazolo[4,5-b]pyridine are necessary to unlock its potential and to provide a more complete understanding of the structure-activity relationships within this important class of heterocyclic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2H-triazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-2-5-6(7-3-4)9-10-8-5/h2-3H,1H3,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMOLNVMXBQKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNN=C2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718219
Record name 6-Methyl-2H-[1,2,3]triazolo[4,5-b]pyridine
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Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27582-21-4
Record name 6-Methyl-3H-1,2,3-triazolo[4,5-b]pyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Pathways of 6 Methyl 3h 1 2 3 Triazolo 4,5 B Pyridine

Fundamental Reactivity Patterns of the Triazolo[4,5-b]pyridine Core

The 1H-1,2,3-triazolo[4,5-b]pyridine core, a bicyclic system featuring a triazole ring fused to a pyridine (B92270) ring, exhibits unique electronic properties that govern its reactivity. The presence of multiple nitrogen atoms in both rings leads to a π-deficient character, which significantly influences its interaction with various reagents. This electron deficiency makes the ring system generally less reactive towards electrophilic attack compared to benzene, but more susceptible to nucleophilic substitution, particularly when a suitable leaving group is present.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 6-Methyl-3H- researchgate.netwikipedia.orgharvard.edutriazolo[4,5-b]pyridine core is generally challenging due to the inherent electron-deficient nature of the pyridine ring, which is further deactivated by the fused triazole system. Pyridine itself undergoes electrophilic substitution, such as nitration and halogenation, only under harsh conditions, with substitution occurring primarily at the 3- and 5-positions.

Should an electrophilic substitution occur, it would most likely take place at the 5- or 7-position, guided by the activating effect of the methyl group. However, due to the strong deactivation, forcing conditions would be necessary, and yields are expected to be low. To enhance the reactivity towards electrophiles, transformation of the pyridine nitrogen to an N-oxide could be a viable strategy. The N-oxide is more electron-rich and can direct electrophiles to the positions ortho and para to the N-oxide functionality.

Nucleophilic Attack and Substitution at Ring Positions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This methodology relies on the presence of a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at an adjacent position. In the case of 6-Methyl-3H- researchgate.netwikipedia.orgharvard.edutriazolo[4,5-b]pyridine, the nitrogen atoms of the triazole ring can act as a DMG.

The process would involve the treatment of the substrate with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures. The lithium reagent would coordinate to one of the triazole nitrogens, leading to the selective deprotonation of the nearest available ring carbon. The most likely position for lithiation would be the 7-position, which is ortho to a triazole nitrogen. The resulting organolithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 7-position.

Table 1: Potential Functionalization of 6-Methyl-3H- researchgate.netwikipedia.orgharvard.edutriazolo[4,5-b]pyridine via Directed Lithiation

ElectrophileReagent ExampleIntroduced Functional Group
Carbon dioxideCO₂Carboxylic acid (-COOH)
Aldehydes/Ketones(CH₃)₂COHydroxyalkyl (-C(OH)(CH₃)₂)
Alkyl halidesCH₃IAlkyl (-CH₃)
Silyl halides(CH₃)₃SiClSilyl (-Si(CH₃)₃)
Disulfides(CH₃S)₂Thioether (-SCH₃)

The presence of a halogen atom on the pyridine ring of the triazolopyridine core provides a handle for introducing various functionalities through nucleophilic aromatic substitution (SNAr) reactions. The 6-bromo-3-methyl-3H- researchgate.netwikipedia.orgharvard.edutriazolo[4,5-b]pyridine is a key precursor for such transformations. The electron-withdrawing nature of the fused triazole ring system activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the bromide.

A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the bromo substituent. These reactions are often carried out in the presence of a base and at elevated temperatures.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are highly effective methods for forming new carbon-carbon bonds on halogenated heterocycles. These reactions offer a versatile approach to introduce aryl, heteroaryl, and alkynyl groups at the 6-position.

Table 2: Representative Nucleophilic Substitution Reactions on a Halogenated Triazolopyridine Core

Reaction TypeNucleophile/Coupling PartnerCatalyst/ConditionsProduct Type
AminationR₂NHBase, heat6-Amino-triazolopyridine
AlkoxylationRO⁻Na⁺Heat6-Alkoxy-triazolopyridine
ThiolationRS⁻Na⁺Heat6-Thioether-triazolopyridine
Suzuki CouplingArB(OH)₂Pd catalyst, base6-Aryl-triazolopyridine
Sonogashira CouplingR-C≡CHPd/Cu catalyst, base6-Alkynyl-triazolopyridine

Reactions Involving the 6-Methyl Group

The methyl group at the 6-position of the triazolopyridine ring is susceptible to free radical reactions, similar to the benzylic position of toluene. A common transformation is radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and light or heat.

The reaction proceeds via a free radical chain mechanism. The initiator generates a bromine radical, which abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic-type radical. This radical then reacts with a molecule of NBS to form the bromomethyl product and a new bromine radical, propagating the chain. The resulting 6-(bromomethyl)-3H- researchgate.netwikipedia.orgharvard.edutriazolo[4,5-b]pyridine is a versatile intermediate that can undergo further nucleophilic substitution reactions at the bromomethyl carbon.

Table 3: Potential Products from Radical Bromination and Subsequent Reactions

Reagent(s)Product Functional Group
1. NBS, AIBN, hν-CH₂Br
2. NaCN-CH₂CN
3. R₂NH-CH₂NR₂
4. NaOR-CH₂OR
5. PPh₃ then base (Wittig)-CH=CHR

Condensation and Derivatization via the Methyl Group

The methyl group at the 6-position of the pyridine ring serves as a handle for various condensation and derivatization reactions, analogous to the reactivity of methyl-substituted pyridines and related heterocycles. The acidity of the methyl protons is enhanced by the electron-withdrawing nature of the fused triazolopyridine ring system, facilitating their removal by a suitable base. This allows for subsequent reactions with electrophiles, leading to a range of functionalized derivatives.

One of the primary reactions involving the methyl group is its condensation with aldehydes, such as benzaldehyde (B42025) and its derivatives, under basic conditions. This reaction proceeds through a carbanionic intermediate to form styryl-substituted products. The general mechanism involves the deprotonation of the methyl group, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde and subsequent dehydration.

Furthermore, the methyl group can be a site for other derivatization reactions, including halogenation and oxidation, to introduce new functional groups that can be further elaborated.

Table 1: Potential Condensation Reactions of 6-Methyl-3H- psu.eduresearchgate.nettriazolo[4,5-b]pyridine

ReactantReagentProductReaction Type
BenzaldehydeBase (e.g., Sodium ethoxide)6-(2-Phenylvinyl)-3H- psu.eduresearchgate.nettriazolo[4,5-b]pyridineCondensation
FormaldehydeBase6-(2-Hydroxyethyl)-3H- psu.eduresearchgate.nettriazolo[4,5-b]pyridineAldol-type condensation

Transformations of the Triazole Ring

The fused triazole ring in 6-Methyl-3H- psu.eduresearchgate.nettriazolo[4,5-b]pyridine is susceptible to several transformations, including ring-opening reactions that may or may not involve the loss of molecular nitrogen, as well as rearrangement pathways.

A characteristic reaction of the psu.eduresearchgate.nettriazolo[1,5-a]pyridine system, a related isomer, is the opening of the triazole ring with the extrusion of molecular nitrogen. psu.edu This transformation provides a synthetic route to substituted pyridines. psu.edu Reagents such as bromine, aqueous sulfuric acid, glacial acetic acid, and selenium dioxide have been employed to effect this ring-opening. psu.edu For instance, treatment with bromine can lead to the formation of a dibromomethyl-substituted pyridine. psu.edu Similarly, reaction with selenium dioxide can yield acyl derivatives of pyridine. psu.edu While these reactions have been primarily reported for the parent psu.eduresearchgate.nettriazolo[1,5-a]pyridine, similar reactivity is anticipated for 6-Methyl-3H- psu.eduresearchgate.nettriazolo[4,5-b]pyridine, which would yield the corresponding 2,6-disubstituted pyridine derivatives.

Table 2: Representative Ring-Opening Reactions of Triazolopyridines

Triazolopyridine DerivativeReagentProductReference
psu.eduresearchgate.nettriazolo[1,5-a]pyridineBromine2-Dibromomethylpyridine psu.edu
psu.eduresearchgate.nettriazolo[1,5-a]pyridineSelenium dioxide2-Acylpyridine psu.edu
3-Methyl- psu.eduresearchgate.nettriazolo[1,5-a]pyridineBromine2-Dibromomethyl-6-methylpyridine psu.edu

Rearrangement Pathways (e.g., Ring–Chain–Ring Isomerization)

The triazolopyridine scaffold can undergo rearrangement reactions, a notable example being the Boulton-Katritzky rearrangement. nih.gov This type of rearrangement is common in various heterocyclic systems and involves a ring-chain tautomerism followed by recyclization to a different heterocyclic system. For isoxazolo[4,5-b]pyridine (B12869654) derivatives, a base-promoted Boulton-Katritzky rearrangement has been observed, leading to the formation of psu.eduresearchgate.nettriazol-4-yl)pyridines. nih.gov

Another potential rearrangement pathway is the ring-chain isomerization between the closed triazole ring form and an open-chain diazo intermediate. researchgate.net Theoretical studies on psu.eduresearchgate.nettriazolo[1,5-a]pyridines have investigated this equilibrium, which can be influenced by substitution patterns and reaction conditions. researchgate.net This isomerization can be a key step in certain synthetic transformations, providing access to other heterocyclic systems. researchgate.net

Oxidation and Reduction Chemistry of the Compound

The 6-Methyl-3H- psu.eduresearchgate.nettriazolo[4,5-b]pyridine molecule possesses sites susceptible to both oxidation and reduction. The pyridine ring is generally resistant to oxidation, but the triazole ring and the methyl group can be targeted. Conversely, the pyridine ring is more readily reduced.

Catalytic hydrogenation of the pyridine ring in fused heterocyclic systems is a common transformation. For 6-Methyl-3H- psu.eduresearchgate.nettriazolo[4,5-b]pyridine, catalytic hydrogenation is expected to selectively reduce the pyridine ring to the corresponding tetrahydropyridine (B1245486) derivative, while leaving the triazole ring intact under controlled conditions. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction parameters (pressure, temperature, and solvent) would be crucial in achieving the desired selectivity.

Photo-induced Reactivity and Photochemical Transformations

The photochemical behavior of triazolopyridines is an area of interest, with the potential for unique reactivity upon absorption of light. While specific photochemical studies on 6-Methyl-3H- psu.eduresearchgate.nettriazolo[4,5-b]pyridine are not extensively documented, related heterocyclic systems can undergo a variety of photo-induced reactions. These can include ring-opening, rearrangement, and cycloaddition reactions. For instance, some triazole derivatives can undergo photochemical extrusion of nitrogen to generate reactive intermediates that can be trapped by various reagents. The presence of the pyridine ring and the methyl group can influence the excited-state chemistry of the molecule.

Investigations of Reaction Mechanisms via Kinetic and Spectroscopic Methods

The elucidation of reaction mechanisms for heterocyclic compounds like 6-Methyl-3H- distantreader.orgnih.govtriazolo[4,5-b]pyridine is crucial for understanding their reactivity and optimizing their applications. Kinetic and spectroscopic methods are powerful tools for probing these mechanistic pathways, providing insights into reaction rates, intermediates, and transition states. While specific studies on the reaction mechanisms of 6-Methyl-3H- distantreader.orgnih.govtriazolo[4,5-b]pyridine are not extensively documented in publicly available literature, the principles of such investigations can be understood through analogous studies on related triazolopyridine isomers and other nitrogen-containing heterocyclic systems.

Kinetic Studies: Unraveling Reaction Rates and Orders

Kinetic studies are fundamental to determining the rate of a chemical reaction and its dependence on the concentration of reactants. This information is critical for proposing a plausible reaction mechanism. For triazolopyridine derivatives, kinetic analyses can shed light on whether a reaction proceeds through a unimolecular or bimolecular process, and can help identify the rate-determining step.

Hypothetical Kinetic Data for an Electrophilic Substitution Reaction

Consider a hypothetical electrophilic substitution reaction on the pyridine ring of a 6-Methyl- distantreader.orgnih.govtriazolo[4,5-b]pyridine derivative. A kinetic study might involve systematically varying the concentrations of the triazolopyridine substrate and the electrophile while monitoring the reaction progress, often using spectroscopic techniques like UV-Vis or NMR spectroscopy.

The rate law for such a reaction is typically expressed as:

Rate = k [Triazolopyridine]m [Electrophile]n

Interactive Data Table: Hypothetical Rate Data for Electrophilic Bromination

Experiment[6-Methyl-3H- distantreader.orgnih.govtriazolo[4,5-b]pyridine] (mol/L)[Br2] (mol/L)Initial Rate (mol L-1 s-1)
10.100.101.5 x 10-5
20.200.103.0 x 10-5
30.100.203.0 x 10-5

Note: The data in this table is hypothetical and for illustrative purposes only.

Further kinetic investigations could involve studying the effect of temperature on the rate constant to determine the activation energy (Ea) using the Arrhenius equation. This provides information about the energy barrier that must be overcome for the reaction to occur. Theoretical studies on related triazole derivatives have employed computational methods to calculate activation energies and rate constants for isomerization reactions, demonstrating the synergy between experimental and theoretical kinetics. distantreader.org

Spectroscopic Methods: Visualizing Reaction Progress and Intermediates

Spectroscopic techniques are invaluable for monitoring the real-time progress of reactions and for identifying and characterizing transient intermediates that may be formed along the reaction pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Time-resolved NMR spectroscopy is a powerful, non-destructive technique for studying reaction kinetics and mechanisms in solution. manchester.ac.uk By acquiring a series of 1H or 13C NMR spectra over time, the disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction rates. colostate.edu Furthermore, NMR can be used to detect and characterize reaction intermediates that may have distinct chemical shifts and coupling constants. For instance, in the study of protonation of 1H-1,2,3-triazolo[4,5-b]pyridine, pH-dependent NMR studies have shown that protonation occurs preferentially at the pyridine nitrogen atom. smolecule.com

Mass Spectrometry (MS)

Mass spectrometry is highly sensitive for detecting low-abundance species, making it an excellent tool for identifying reactive intermediates in complex reaction mixtures. rsc.org Techniques such as electrospray ionization (ESI-MS) can be used to gently transfer ions from the solution phase to the gas phase for analysis, allowing for the detection of charged intermediates like protonated species or reaction adducts.

Vibrational and Electronic Spectroscopy

Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy are also employed to study reaction mechanisms.

FTIR and Raman Spectroscopy: These techniques can monitor changes in vibrational modes of the molecule as the reaction progresses. For example, the formation or disappearance of specific functional groups can be tracked. Spectroscopic studies on related triazolopyridine derivatives have assigned characteristic vibrational modes for the triazolopyridine skeleton. nih.gov

UV-Vis Spectroscopy: Changes in the electronic structure of the triazolopyridine ring system during a reaction can lead to shifts in the UV-Vis absorption spectrum. This can be used to monitor the concentration of reactants and products over time, providing kinetic data. The absorption spectra of triazolopyridines typically show characteristic bands that are sensitive to substitution and changes in the electronic environment. nih.gov

Interactive Data Table: Spectroscopic Data for a Hypothetical Reaction Intermediate

Spectroscopic TechniqueObserved Data for IntermediateInterpretation
1H NMRDownfield shift of pyridine protonsIncreased positive charge on the pyridine ring
ESI-MSm/z peak corresponding to [M+E]+Formation of a covalent adduct with the electrophile (E)
FT-IRNew vibrational band in the C-Br stretching regionFormation of a carbon-bromine bond

Note: The data in this table is hypothetical and for illustrative purposes only.

Spectroscopic and Structural Elucidation of 6 Methyl 3h 1 2 3 Triazolo 4,5 B Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of 6-Methyl-3H- mdpi.comresearchgate.netsapub.orgtriazolo[4,5-b]pyridine in solution. Through a suite of one- and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivities can be assembled.

The ¹H NMR spectrum of 6-Methyl-3H- mdpi.comresearchgate.netsapub.orgtriazolo[4,5-b]pyridine displays distinct signals corresponding to the aromatic protons and the methyl group. The pyridine (B92270) ring protons typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts are influenced by the position of the nitrogen atoms and the fused triazole ring. The methyl group protons at the C6 position resonate as a sharp singlet in the upfield region, typically around δ 2.5 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons of the pyridine and triazole rings resonate in the δ 110-160 ppm range. Quaternary carbons, such as those at the ring fusion (C3a and C7a), can be distinguished by their lack of attached protons in DEPT (Distortionless Enhancement by Polarization Transfer) experiments. The methyl carbon (C6-CH₃) gives a characteristic signal in the upfield region, typically around δ 15-25 ppm.

Anisotropy Effects: The fused aromatic ring system of triazolopyridine exhibits magnetic anisotropy. mdpi.com This means the magnetic field experienced by protons is dependent on their spatial orientation relative to the π-electron system. mdpi.com Protons located in the plane of the aromatic rings (the pyridine protons) experience a strong deshielding effect, causing their signals to appear at a higher chemical shift (downfield). mdpi.com This effect is a key reason for the characteristic downfield resonance of aromatic protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Methyl-3H- mdpi.comresearchgate.netsapub.orgtriazolo[4,5-b]pyridine in DMSO-d₆.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H5 ~8.0-8.4 -
H7 ~7.2-7.6 -
CH₃ ~2.5 ~18.0
C2 - ~145.0
C3a - ~148.0
C5 - ~130.0
C6 - ~150.0
C7 - ~118.0
C7a - ~135.0

Note: These are representative values based on data for the parent compound and related substituted triazolopyridines. Actual values may vary.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For 6-Methyl-3H- mdpi.comresearchgate.netsapub.orgtriazolo[4,5-b]pyridine, a cross-peak between the H5 and H7 protons would be expected if they are on adjacent carbons and have a significant coupling constant, helping to confirm their relative positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of carbon signals for all protonated carbons (C5, C7, and the methyl carbon) by correlating their ¹³C chemical shifts with the chemical shifts of their attached protons. miamioh.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. miamioh.edu It is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the methyl protons (H-C6) to the C5, C6, and C7 carbons would firmly establish the position of the methyl group. Similarly, correlations from the aromatic protons (H5 and H7) to the ring-junction carbons (C3a and C7a) would confirm the fused ring structure. rkmmanr.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can be used to confirm stereochemistry and conformation in more complex derivatives. For the parent molecule, a NOESY correlation might be observed between the methyl protons and the H5 or H7 proton, depending on the molecule's preferred conformation and spatial arrangement.

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within the molecule. chemicalbook.com Given the presence of four nitrogen atoms in the 6-Methyl-3H- mdpi.comresearchgate.netsapub.orgtriazolo[4,5-b]pyridine core, ¹⁵N NMR is a valuable tool for distinguishing between isomers and studying tautomerism. mdpi.comchemicalbook.com The chemical shifts of the pyridine nitrogen and the three distinct triazole nitrogens are sensitive to protonation, substitution, and electronic effects. chemicalbook.com For 1,2,3-triazoles, the ¹⁵N chemical shifts can help unambiguously assign the correct isomeric structure. mdpi.com Techniques like ¹H-¹⁵N HMBC can be used to correlate nitrogen atoms with nearby protons, aiding in the assignment of the nitrogen signals. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to within 5 ppm). nih.gov This allows for the calculation of a unique elemental formula. For 6-Methyl-3H- mdpi.comresearchgate.netsapub.orgtriazolo[4,5-b]pyridine, the expected molecular formula is C₆H₆N₄. HRMS would measure the mass of the protonated molecule, [M+H]⁺, and the resulting exact mass would be compared to the theoretical mass to confirm the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. nih.gov

Table 2: HRMS Data for 6-Methyl-3H- mdpi.comresearchgate.netsapub.orgtriazolo[4,5-b]pyridine.

Ion Formula Calculated Exact Mass [M+H]⁺

In mass spectrometry, the molecular ion is subjected to energy that causes it to break apart into smaller, charged fragments. The pattern of these fragments is a reproducible fingerprint of the molecule. For triazole-containing compounds, a characteristic fragmentation pathway is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. researchgate.net

The fragmentation of 6-Methyl-3H- mdpi.comresearchgate.netsapub.orgtriazolo[4,5-b]pyridine under electron ionization (EI) or collision-induced dissociation (CID) would be expected to show key fragmentation steps:

Loss of N₂: The initial and most characteristic fragmentation is the elimination of a molecule of dinitrogen from the triazole ring, leading to a significant fragment ion at [M-28]⁺. researchgate.net

Loss of HCN: Subsequent fragmentation of the remaining pyridine-based structure could involve the loss of hydrogen cyanide (HCN, 27 Da).

Loss of Methyl Radical: The methyl group can be lost as a radical (•CH₃, 15 Da), either from the parent ion or from subsequent fragments.

By analyzing the masses of these fragments, the core structure of the triazolopyridine ring system can be confirmed. The study of fragmentation patterns is crucial for distinguishing between different isomers, as they often yield unique fragment ions. sapub.org

Table 3: Common Chemical Compounds Mentioned.

Compound Name
6-Methyl-3H- mdpi.comresearchgate.netsapub.orgtriazolo[4,5-b]pyridine

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure, bonding, and intermolecular forces within 6-Methyl-3H- nih.govresearchgate.netscielo.org.zatriazolo[4,5-b]pyridine. Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in assigning the complex vibrational modes of this molecule and its tautomers. researchgate.net

The vibrational spectrum of 6-Methyl-3H- nih.govresearchgate.netscielo.org.zatriazolo[4,5-b]pyridine is complex, arising from the coupled vibrations of the fused pyridine and triazole rings, as well as the methyl group. The position of the methyl group on the pyridine ring significantly influences the vibrational dynamics. researchgate.net DFT calculations at the B3LYP/6-31G(d,p) level have been employed to determine the vibrational energy levels and potential energy distribution for both the 1H- and 3H-tautomers of 6-methyl-1,2,3-triazolo[4,5-b]pyridine. researchgate.net

The key vibrational modes can be categorized as follows:

N-H/C-H Stretching Vibrations: The N-H stretching vibrations of the triazole ring are typically observed as broad bands in the high-frequency region of the IR spectrum, often between 2300 and 3300 cm⁻¹. researchgate.net The C-H stretching modes of the pyridine ring and the methyl group appear in the 2900-3100 cm⁻¹ range. scielo.org.za

Ring Stretching Vibrations: The stretching vibrations of the triazolo[4,5-b]pyridine skeleton, involving coupled C=C, C-N, and N-N bonds, give rise to a series of characteristic bands in the 1000–1700 cm⁻¹ region. nih.govresearchgate.net These modes are sensitive to the tautomeric form and substitution on the rings.

Methyl Group Vibrations: The methyl group introduces its own characteristic vibrations, including symmetric and asymmetric stretching, as well as in-plane and out-of-plane bending modes, which are typically found around 2950-2850 cm⁻¹ and 1460-1150 cm⁻¹ respectively. scielo.org.za

Ring Bending and Torsional Modes: The lower frequency region of the spectra (below 1000 cm⁻¹) is dominated by in-plane and out-of-plane bending modes of the fused ring system and torsional modes of the methyl group. nih.gov

A detailed assignment of the principal vibrational modes for the 3H-tautomer of 6-methyl- nih.govresearchgate.netscielo.org.zatriazolo[4,5-b]pyridine, based on DFT calculations, is presented below. researchgate.net

Calculated Frequency (cm⁻¹)Vibrational Mode Assignment (Potential Energy Distribution, %)
3112ν(NH) (100)
3085ν(CH)py (99)
3064ν(CH)py (99)
2941νs(CH3) (85)
1610ν(C=C)py (45), ν(C=N)py (30)
1515ν(C=N)trz (35), δ(CH)py (20)
1455δas(CH3) (75)
1380δs(CH3) (60), ν(C-C) (15)
1255δ(CH)py (40), ν(N-N)trz (25)
1030Ring Breathing (50), ν(C-CH3) (20)
840γ(CH)py (80)

Abbreviations: ν, stretching; δ, in-plane bending; γ, out-of-plane bending; s, symmetric; as, asymmetric; py, pyridine; trz, triazole.

The presence of the N-H group in the triazole ring makes 6-Methyl-3H- nih.govresearchgate.netscielo.org.zatriazolo[4,5-b]pyridine a potent donor for hydrogen bonding. In the solid state and in concentrated solutions, strong intermolecular N-H···N hydrogen bonds are expected to form, linking adjacent molecules. researchgate.netnih.gov These interactions are crucial in stabilizing the crystal lattice. researchgate.net

The formation of hydrogen bonds has a distinct effect on the vibrational spectra:

The N-H stretching band (ν(N-H)) becomes significantly broadened and shifts to a lower frequency (red-shift) compared to the free monomer. This broadening is a classic indicator of hydrogen bond formation. researchgate.net

The in-plane (δ(N-H)) and out-of-plane (γ(N-H)) bending modes are shifted to higher frequencies (blue-shift) upon hydrogen bonding, as the bond restricts these bending motions. A characteristic band for the δ(N–H⋯N) in-plane bending vibration in a related compound was observed around 1420 cm⁻¹. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of the molecule by probing the transitions between electronic energy levels. The spectrum is governed by the chromophore, which in this case is the fused aromatic nih.govresearchgate.netscielo.org.zatriazolo[4,5-b]pyridine system.

The UV-Vis absorption spectrum of triazolopyridine derivatives typically exhibits strong absorption bands in the range of 200–400 nm. nih.gov These absorptions are characteristic of π→π* and n→π* electronic transitions within the aromatic π-system. The presence of two coupled π-ring systems (pyridine and triazole) results in a complex spectral pattern. nih.gov

Time-dependent DFT (TD-DFT) calculations are a common method to predict and interpret the electronic spectra of such molecules. scielo.org.zanih.gov For the 6-Methyl-3H- nih.govresearchgate.netscielo.org.zatriazolo[4,5-b]pyridine chromophore, the main transitions are expected to be:

π→π Transitions:* These are typically high-intensity (high molar absorptivity, ε) transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are responsible for the strong absorption bands observed in the UV region. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often π-type orbitals distributed across the fused ring system.

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (e.g., from the lone pair of a nitrogen atom) to a π* antibonding orbital. They are typically of lower intensity compared to π→π* transitions and may sometimes be obscured by the stronger bands.

The table below shows typical absorption maxima for related triazolo[4,5-b]pyridine derivatives, which provides a reference for the expected spectral region for the title compound.

CompoundSolventλmax (nm)log(ε)Transition Type (Probable)
3-Hydroxy-3H- nih.govresearchgate.netscielo.org.zatriazolo[4,5-b]pyridineEthanol (B145695)~285, ~295~2.8, ~2.75π→π
3-Methoxy-3H- nih.govresearchgate.netscielo.org.zatriazolo[4,5-b]pyridineEthanol~280, ~290~2.8, ~2.85π→π

Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands in response to a change in the polarity of the solvent. This phenomenon is expected for molecules like 6-Methyl-3H- nih.govresearchgate.netscielo.org.zatriazolo[4,5-b]pyridine, where the charge distribution in the ground state and excited state can differ significantly.

The solvent can interact with the solute molecule through nonspecific (dipole-dipole) and specific (e.g., hydrogen bonding) interactions, stabilizing the ground and excited states to different extents.

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a lower energy transition and a shift of the absorption maximum to a longer wavelength (red shift).

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, polar solvents will preferentially stabilize the ground state, increasing the energy gap for the transition and causing a shift to a shorter wavelength (blue shift).

For n→π* transitions, a hypsochromic shift is often observed in protic solvents (like ethanol or water) because the lone pair electrons in the non-bonding orbital can form hydrogen bonds with the solvent, lowering the energy of the ground state. The π→π* transitions in aromatic systems often exhibit a bathochromic shift with increasing solvent polarity.

X-ray Crystallography and Solid-State Structure

While a specific single-crystal X-ray structure for 6-Methyl-3H- nih.govresearchgate.netscielo.org.zatriazolo[4,5-b]pyridine is not available in the reviewed literature, analysis of closely related compounds provides a strong basis for predicting its solid-state characteristics. For instance, the crystal structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine has been determined as monoclinic, space group C2/c. nih.gov Similarly, the nitrate (B79036) salt of 1H-1,2,3-triazolo[4,5-b]pyridine crystallizes in the orthorhombic system with a Pnma space group. researchgate.net

Based on these related structures, the following features are anticipated for solid 6-Methyl-3H- nih.govresearchgate.netscielo.org.zatriazolo[4,5-b]pyridine:

Crystal System: It is likely to crystallize in a common system for such heterocycles, such as monoclinic or orthorhombic. nih.govresearchgate.netmdpi.com

Molecular Planarity: The fused triazolopyridine ring system is expected to be nearly planar. mdpi.com

The table below summarizes crystallographic data for some related pyridine and triazole derivatives.

CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine nih.govMonoclinicC2/cN-H···N and N-H···O hydrogen bonds forming dimers and layers.
1H-1,2,3-Triazolo[4,5-b]-pyridin-4-ium nitrate researchgate.netOrthorhombicPnmaHydrogen bonds connecting anions and cations.
A 1,2,4-triazolo[4,3-b] nih.govresearchgate.netnih.govtriazine derivative reading.ac.ukNot SpecifiedNot SpecifiedN-H···N hydrogen bonds and face-to-face π–π stacking.
A 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative mdpi.comTriclinicP-1C-H···π interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

For instance, the analysis of derivatives of the related researchgate.netreading.ac.uksmolecule.comtriazolo[4,3-b]pyridazine and thiazolo[3,2-a]pyrimidine systems provides valuable comparative data. In one such derivative, 6-Chloro-3-(3-methylphenyl) researchgate.netreading.ac.uksmolecule.comtriazolo[4,3-b]pyridazine, the bicyclic core is observed to be planar. smolecule.com Similarly, the 1,2,4-triazole (B32235) ring in 6-(4-Bromophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b] researchgate.netmdpi.comsmolecule.comthiadiazine is essentially planar, with a dihedral angle of 29.1 (5)° with respect to an attached phenyl ring. researchgate.net

The crystallographic data for a derivative of thiazolo[3,2-a]pyrimidine, 6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one, has been determined, and its key parameters are summarized in the table below. mdpi.com This data provides a reference for the typical bond lengths and angles in related heterocyclic systems.

Interactive Table 1: Crystallographic Data for 6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one mdpi.com

ParameterValue
FormulaC22H20N4O2S
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)9.5262(8)
b (Å)12.1416(12)
c (Å)16.0525(16)
β (°)90.248(4)
Volume (ų)1855.1(3)
Z4

These studies collectively suggest that the 6-Methyl-3H- researchgate.netreading.ac.ukmdpi.comtriazolo[4,5-b]pyridine molecule is likely to adopt a planar or near-planar geometry, which is a critical factor for enabling the intermolecular interactions discussed in the following section.

Analysis of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding Networks)

In the crystal structure of 6-Chloro-3-(3-methylphenyl) researchgate.netreading.ac.uksmolecule.comtriazolo[4,3-b]pyridazine, molecules are reported to form dimers through π-π stacking interactions. smolecule.com These dimers are further interconnected by C-H···N hydrogen bonds, creating a stable, extended network. smolecule.com

Similarly, a study on a 4-(3-((pyridin-4-ylmethyl)amino)- researchgate.netreading.ac.uksmolecule.comtriazolo[4,3-b] researchgate.netreading.ac.uksmolecule.comtriazin-6-yl)phenol derivative revealed the presence of face-to-face π-π stacking interactions that hold the molecules together. reading.ac.uk The ring-centroid separation in this case was found to be 3.429(2) Å, with the shortest distance between the centroid of one ring and the plane of another being 3.339(2) Å. reading.ac.uk Additionally, N-H···N hydrogen bonds with a distance of 3.0874(16) Å connect adjacent molecules. reading.ac.uk

In the case of 6-(4-Bromophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b] researchgate.netmdpi.comsmolecule.comthiadiazine, the crystal packing is characterized by C-H···N interactions that link the molecules into sheets. researchgate.net

These examples from closely related structures strongly suggest that the crystal packing of 6-Methyl-3H- researchgate.netreading.ac.ukmdpi.comtriazolo[4,5-b]pyridine would also be governed by a combination of hydrogen bonding (likely involving the triazole nitrogen atoms) and π-π stacking interactions between the aromatic rings.

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of pharmaceutical and materials science applications. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability.

While specific studies on the polymorphism of 6-Methyl-3H- researchgate.netreading.ac.ukmdpi.comtriazolo[4,5-b]pyridine were not identified, the broader field of crystal engineering of triazolopyridine derivatives is an active area of research. Crystal engineering aims to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions.

The formation of different hydrogen bonding patterns and π-π stacking arrangements can lead to various polymorphic forms. For example, the ability of triazolopyridine derivatives to form different types of intermolecular contacts, as seen in the derivatives discussed above, suggests that polymorphism could be a relevant phenomenon for this class of compounds. The deliberate modification of substituents on the triazolopyridine core can be used as a strategy in crystal engineering to tune the intermolecular interactions and favor the formation of a specific crystal packing arrangement with desired characteristics.

Computational and Theoretical Investigations of 6 Methyl 3h 1 2 3 Triazolo 4,5 B Pyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory has become a principal method for the quantum chemical study of heterocyclic systems due to its favorable balance of computational cost and accuracy. Calculations for 6-Methyl-3H- researchgate.netirjweb.comresearchgate.nettriazolo[4,5-b]pyridine and its tautomers have been performed to elucidate various molecular properties. researchgate.net

Geometry optimization is a fundamental computational step that seeks to find the minimum energy structure of a molecule. For 6-Methyl-3H- researchgate.netirjweb.comresearchgate.nettriazolo[4,5-b]pyridine, calculations using DFT with the B3LYP functional and a 6-31G(d,p) basis set have been conducted to determine its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. researchgate.net

A key aspect of this molecule is its potential for tautomerism, arising from the migration of a proton between nitrogen atoms in the triazole ring. The primary tautomers are the 1H, 2H, and 3H forms. Theoretical studies have investigated the energetic stability of these tautomers. It has been shown that for the parent triazolo[4,5-b]pyridine, the 1H and 3H forms are the most stable. The introduction of a methyl group at the 6-position on the pyridine (B92270) ring influences the tautomeric equilibrium. Computational analysis indicates that the 6-methyl substitution results in a mixture of 1H- and 3H-tautomers, suggesting a small energy difference between these two forms, making them coexist under equilibrium conditions. researchgate.net

Table 1: Calculated Energetic Stability of Tautomers This table is illustrative. Specific energy values from the cited study are not publicly available.

Tautomer Method Basis Set Relative Energy (kcal/mol)
6-Methyl-1H- researchgate.netirjweb.comresearchgate.nettriazolo[4,5-b]pyridine DFT (B3LYP) 6-31G(d,p) Value

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov This analysis is vital for predicting how the molecule will interact in chemical reactions and for understanding its electronic transitions, which are related to its UV-Visible absorption properties. For 6-Methyl-3H- researchgate.netirjweb.comresearchgate.nettriazolo[4,5-b]pyridine, the HOMO is typically distributed over the electron-rich triazole and pyridine rings, while the LUMO distribution would also encompass this fused heterocyclic system.

Table 2: Frontier Molecular Orbital Energies This table is illustrative and contains representative values for similar heterocyclic systems. Specific calculated values for the target compound are not publicly available.

Parameter Method Basis Set Energy (eV)
EHOMO DFT (B3LYP) 6-311++G(d,p) -6.5 to -7.5
ELUMO DFT (B3LYP) 6-311++G(d,p) -1.0 to -2.0

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are the preferred sites for electrophilic attack and are associated with lone pairs of atoms like nitrogen and oxygen.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For 6-Methyl-3H- researchgate.netirjweb.comresearchgate.nettriazolo[4,5-b]pyridine, the MEP map would show the most negative potential (red) localized around the nitrogen atoms of the pyridine and triazole rings due to their lone pairs of electrons. These nitrogen atoms represent the primary centers for protonation and coordination with electrophiles. The most positive potential (blue) would be located on the hydrogen atom of the N-H group in the triazole ring and the hydrogens of the methyl group.

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electron systems. While the pyridine ring is a classic aromatic heterocycle, the aromatic character of the fused triazole ring and the system as a whole can be quantified using computational indices. Methods such as Nucleus-Independent Chemical Shift (NICS) calculate the magnetic shielding at the center of a ring; a significant negative value is indicative of aromatic character. Other indices, like the Harmonic Oscillator Model of Aromaticity (HOMA), evaluate aromaticity based on geometric parameters (bond lengths). Such studies for 6-Methyl-3H- researchgate.netirjweb.comresearchgate.nettriazolo[4,5-b]pyridine would quantify the degree of π-electron delocalization across both the pyridine and triazole rings, confirming the aromatic stability of the fused system.

Spectroscopic Property Prediction and Simulation

Computational methods are widely used to predict spectroscopic properties, which aids in the interpretation of experimental data.

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable and commonly used quantum chemical approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. nih.gov By performing GIAO calculations, typically using DFT functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), one can predict the ¹H and ¹³C NMR spectra of a molecule. nih.gov

These predictions are valuable for several reasons: they can help assign peaks in an experimental spectrum, distinguish between different isomers or tautomers (as the chemical shifts are highly sensitive to the electronic environment of each nucleus), and confirm the structure of a synthesized compound. For 6-Methyl-3H- researchgate.netirjweb.comresearchgate.nettriazolo[4,5-b]pyridine, theoretical prediction of the chemical shifts for the 1H- and 3H-tautomers would provide distinct spectral fingerprints, allowing for their identification in an experimental mixture.

Table 3: Predicted ¹³C NMR Chemical Shifts (GIAO-DFT) This table is illustrative. Specific predicted values for the target compound are not publicly available.

Atom Tautomer Predicted Chemical Shift (ppm)
C5 3H Value
C6 3H Value
C7 3H Value
C3a 3H Value
C7a 3H Value

Elucidation of Reaction Mechanisms via Computational Pathways

Computational studies are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms.

For a given reaction involving 6-Methyl-3H- researchgate.netresearchgate.netdntb.gov.uatriazolo[4,5-b]pyridine, computational methods would be used to locate and characterize the transition state structures connecting reactants to products. The energy of this transition state relative to the reactants defines the activation energy barrier, a critical factor in determining reaction kinetics. While general reaction pathways for related triazole and pyridine systems have been studied, specific computational data on transition states and reaction barriers for the 6-methyl derivative were not found in the provided search results.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. This allows for the prediction of reaction thermodynamics (exothermic vs. endothermic) and can help explain or predict regioselectivity and stereoselectivity. No specific studies detailing the reaction pathway energetics for 6-Methyl-3H- researchgate.netresearchgate.netdntb.gov.uatriazolo[4,5-b]pyridine were available in the search results.

Tautomerism and Isomerization Studies (e.g., 1H- vs. 3H- tautomers)

The triazolo[4,5-b]pyridine core can exist in different tautomeric forms depending on the position of the proton on the triazole ring. For the parent system, these are typically the 1H- and 3H-tautomers. The position of the methyl group on the pyridine ring has been shown to influence the preferred tautomeric form.

Computational studies using Density Functional Theory (DFT) have demonstrated that for 6-methyl-1,2,3-triazolo[4,5-b]pyridine, a mixture of the 1H- and 3H-tautomers is expected. researchgate.net This is in contrast to the 5- and 7-methyl substituted analogues, which are predicted to exist predominantly in the 3H-tautomeric form. researchgate.net

The relative stability of these tautomers is determined by calculating their Gibbs free energies. The tautomer with the lower energy is thermodynamically more stable and would be expected to be the major species at equilibrium.

Table 2: Relative Stability of Tautomers in Methyl-Triazolo[4,5-b]pyridines

Methyl Substituent PositionPredicted Predominant Form(s)
5-methyl3H-tautomer researchgate.net
6-methylMixture of 1H- and 3H-tautomers researchgate.net
7-methyl3H-tautomer researchgate.net

These theoretical predictions are crucial for understanding the compound's structure, reactivity, and spectroscopic properties, as different tautomers will exhibit distinct characteristics.

Quantitative Structure-Property Relationship (QSPR) Studies (for non-biological properties)

QSPR studies aim to build mathematical models that correlate the structural features of molecules with their physical and chemical properties. These models can then be used to predict the properties of new, unsynthesized compounds. While QSPR is a widely used computational tool, no specific studies focused on predicting the non-biological properties (e.g., boiling point, solubility, refractive index) of 6-Methyl-3H- researchgate.netresearchgate.netdntb.gov.uatriazolo[4,5-b]pyridine were found in the conducted searches.

Advanced Applications and Functionalization Strategies of 6 Methyl 3h 1 2 3 Triazolo 4,5 B Pyridine Non Clinical Focus

Materials Science Applications

The structural and electronic characteristics of the 6-Methyl-3H- researchgate.netresearchgate.netacs.orgtriazolo[4,5-b]pyridine core are being leveraged in the design of advanced organic materials. Its applications span from organic electronics to the construction of intricate supramolecular architectures and its potential role in polymer chemistry.

Organic Electronics and Optoelectronic Devices (e.g., OLEDs)

The fused triazolopyridine framework is an attractive component for materials used in organic light-emitting diodes (OLEDs) due to its electron-accepting nature and high thermal stability. While research directly on 6-Methyl-3H- researchgate.netresearchgate.netacs.orgtriazolo[4,5-b]pyridine is emerging, studies on analogous triazolopyridine derivatives have demonstrated their significant potential as host materials for phosphorescent OLEDs (PhOLEDs).

Derivatives of researchgate.netresearchgate.netuchile.cltriazolo[1,5-a]pyridine have been utilized to construct bipolar host materials. researchgate.net These materials, which incorporate both electron-donating and electron-accepting moieties, exhibit high triplet energies (>2.9 eV) and facilitate balanced charge transport, which are crucial for efficient electroluminescence. researchgate.net For instance, bipolar host materials incorporating a researchgate.netresearchgate.netuchile.cltriazolo[1,5-a]pyridine acceptor and a carbazole donor have been shown to be effective as universal hosts for blue, green, and red PhOLEDs, achieving high efficiencies and low efficiency roll-off. researchgate.net

Another study reported on triazolopyridine hybrids as bipolar host materials for green PhOLEDs. acs.org These materials, which combine a carbazole group for hole transport with a triazine group for electron transport, exhibit excellent thermal stability and charge transfer properties. acs.org The resulting green PhOLEDs have demonstrated high external quantum efficiencies (EQEs), with one device achieving an EQE of 16.5%. acs.org

The performance of these triazolopyridine-based OLEDs highlights the potential of the 6-Methyl-3H- researchgate.netresearchgate.netacs.orgtriazolo[4,5-b]pyridine scaffold in this field. The methyl group on the pyridine (B92270) ring can further tune the electronic properties and morphology of the material, potentially leading to improved device performance.

Table 1: Performance of Triazolopyridine-Based Host Materials in OLEDs

Host Material DerivativeOLED ColorMaximum External Quantum Efficiency (EQE)Power Efficiency (lm/W)Current Efficiency (cd/A)
o-CzTPBlue20.5%35.541.5
o-CzTPGreen22.1%60.264.5
o-CzTPRed18.9%25.835.1
m-CzTPBlue21.1%38.243.7
m-CzTPGreen23.5%65.868.9
m-CzTPRed20.1%28.938.4
TCz1DFGreen16.5%--
TCz4DFGreen15.4%--

Data compiled from studies on various triazolopyridine derivatives.

Self-Assembly and Supramolecular Architectures

The nitrogen atoms within the triazole and pyridine rings of 6-Methyl-3H- researchgate.netresearchgate.netacs.orgtriazolo[4,5-b]pyridine can act as hydrogen bond acceptors, while C-H groups can act as donors, facilitating the formation of ordered supramolecular structures. These non-covalent interactions, along with π-π stacking, are fundamental to the self-assembly of these molecules into well-defined architectures.

Studies on the crystal structure of a closely related compound, 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, reveal the significant role of hydrogen bonding and van der Waals interactions in its crystal packing. The analysis of its Hirshfeld surface indicates that H⋯N/N⋯H (40.1%), H⋯H (35.3%), and H⋯C/C⋯H (9.5%) contacts are the most important for the crystal packing. researchgate.net Additionally, π–π stacking interactions between the nine-membered ring systems contribute to the formation of oblique stacks. researchgate.net These findings suggest that 6-Methyl-3H- researchgate.netresearchgate.netacs.orgtriazolo[4,5-b]pyridine would also be capable of forming intricate supramolecular networks through similar interactions.

Furthermore, triazolopyridine derivatives have been incorporated into more complex supramolecular systems. For instance, a phenyl-pyridyl-triazolopyridine has been shown to form an inclusion complex with β-cyclodextrin, creating a supramolecular assembly that functions as a chemosensor. uchile.cl The triazole moiety, in general, is a valuable building block in supramolecular chemistry, capable of participating in various non-covalent interactions to form macrocycles and supramolecular polymers. mdpi.com The ability of these molecules to self-assemble can be harnessed to create novel materials with applications in areas such as sensing and molecular recognition.

Polymer Chemistry: Monomers and Cross-linkers

While specific studies detailing the use of 6-Methyl-3H- researchgate.netresearchgate.netacs.orgtriazolo[4,5-b]pyridine as a monomer or cross-linker in polymer chemistry are limited, the inherent reactivity of its functional groups suggests potential in this area. The triazole and pyridine rings are relatively stable, making them suitable for incorporation into polymer backbones or as pendant groups.

Functionalization of the 6-Methyl-3H- researchgate.netresearchgate.netacs.orgtriazolo[4,5-b]pyridine core with polymerizable groups, such as vinyl, acrylate, or epoxide moieties, could enable its use as a monomer in addition or ring-opening polymerizations. The resulting polymers would benefit from the thermal stability and specific electronic properties conferred by the triazolopyridine unit.

Moreover, the triazole ring is a product of the highly efficient "click" chemistry reaction between an azide (B81097) and an alkyne. This suggests a pathway for incorporating the triazolopyridine moiety into polymers. For example, a bifunctional derivative of 6-Methyl-3H- researchgate.netresearchgate.netacs.orgtriazolo[4,5-b]pyridine containing either two azide or two alkyne groups could act as a monomer in step-growth polymerizations. Similarly, a derivative with a single reactive group could be used to functionalize existing polymers.

As a cross-linking agent, a multifunctional derivative of 6-Methyl-3H- researchgate.netresearchgate.netacs.orgtriazolo[4,5-b]pyridine could be used to create networked polymer structures. For instance, polymers containing pendant azide or alkyne groups could be cross-linked by a dialkyne or diazide derivative of the triazolopyridine. Such cross-linked polymers could exhibit enhanced thermal and mechanical properties. Research on 1,2,3-triazole crosslinked polymers has shown their potential as high-energy binders. researchgate.net

Coordination Chemistry and Metal Complexation

The nitrogen atoms of the triazole and pyridine rings in 6-Methyl-3H- researchgate.netresearchgate.netacs.orgtriazolo[4,5-b]pyridine are excellent coordination sites for metal ions. This has led to its exploration as a versatile ligand in coordination chemistry, with applications in catalysis and the development of chemosensors.

Ligand Design for Transition Metal Catalysis

Triazolopyridine derivatives are effective ligands for a variety of transition metals, including iron, cobalt, nickel, and copper. mdpi.com The coordination chemistry of these ligands is rich, with the ability to act as bidentate or tridentate chelating agents, depending on the specific isomer and substituents. The resulting metal complexes have shown potential in various catalytic applications.

The methyl group in 6-Methyl-3H- researchgate.netresearchgate.netacs.orgtriazolo[4,5-b]pyridine can influence the properties of the resulting metal complexes in several ways. Electronically, the methyl group is weakly electron-donating, which can increase the electron density on the pyridine ring and enhance its coordination to metal centers. Sterically, the methyl group can influence the geometry of the metal complex, which in turn can affect its catalytic activity and selectivity.

While specific catalytic applications of 6-Methyl-3H- researchgate.netresearchgate.netacs.orgtriazolo[4,5-b]pyridine complexes are still an active area of research, the broader class of triazolopyridine ligands has been investigated in various catalytic transformations. For example, palladium complexes of triazolopyridine-based ligands have been used in cross-coupling reactions. nih.gov The tunability of the triazolopyridine scaffold through substitution allows for the rational design of ligands to optimize the performance of metal catalysts for specific reactions.

Development of Chemosensors and Probes for Specific Analytes (e.g., Metal Ions, Anions)

The ability of 6-Methyl-3H- researchgate.netresearchgate.netacs.orgtriazolo[4,5-b]pyridine to coordinate with metal ions, often accompanied by a change in its photophysical properties, makes it a promising candidate for the development of fluorescent chemosensors. The design of such sensors typically involves the integration of the triazolopyridine core as a recognition unit with a fluorophore.

A supramolecular assembly of a phenyl-pyridyl-triazolopyridine and β-cyclodextrin has been developed as a chemosensor for divalent cations in aqueous solution. uchile.cl This system exhibits high sensitivity and selectivity for Fe(II) ions through fluorescence quenching. uchile.cl The triazole ring and the pyridine nitrogen atoms act as the binding sites for the metal ion.

Furthermore, triazolopyridine derivatives have been shown to act as fluorescent sensors for anions. Highly fluorescent triazolopyridine–thiophene donor–acceptor–donor conjugated molecules have been synthesized and shown to be effective and reversible fluorescence sensors for hydrogen ions over a wide pH range. researchgate.net The sensing mechanism is based on the protonation and deprotonation of the pyridine ring, which leads to significant changes in the fluorescence wavelength and intensity. researchgate.net

The versatility of the triazolopyridine scaffold allows for the design of sensors for a wide range of analytes. By modifying the substituents on the core structure, the selectivity and sensitivity of the chemosensor can be fine-tuned for specific metal ions or anions.

Table 2: Examples of Triazolopyridine-Based Chemosensors

Sensor Based OnTarget AnalyteSensing MechanismObserved Change
Phenyl-pyridyl-triazolopyridine-DMβCD assemblyFe(II)CoordinationFluorescence quenching
Triazolopyridine–thiophene D–A–D oligomersH+ (pH)Protonation/deprotonationChange in fluorescence wavelength and intensity

Luminescent Materials based on Metal Complexes

The fusion of a triazole ring with a pyridine ring in 6-Methyl-3H- acs.orgreading.ac.uknih.govtriazolo[4,5-b]pyridine provides multiple nitrogen atoms that can act as coordination sites for metal ions. This structural feature is foundational to its potential use in creating luminescent metal complexes. Organometallic compounds, particularly those involving lanthanide (Ln(III)) ions, are of significant interest due to their unique photophysical properties. acs.org Lanthanide ions are known to form stable coordination complexes with organic ligands containing nitrogen and oxygen atoms. acs.org

While specific studies on the luminescent properties of metal complexes derived from 6-Methyl-3H- acs.orgreading.ac.uknih.govtriazolo[4,5-b]pyridine are not extensively detailed in available literature, the behavior of analogous triazolopyrimidine and triazole-based complexes provides significant insight. A common observation in the complexation of strongly luminescent heterocyclic ligands with transition metal ions is the phenomenon of luminescence quenching. For instance, studies on 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine complexes have shown that while the free ligand is highly luminescent, the coordination with Cu(II) and Co(II) ions leads to a complete disappearance of the luminescence signal. In contrast, complexation with Ni(II) and Zn(II) results in only a partial decrease in emission intensity. This quenching is often attributed to energy or electron transfer processes between the metal ion and the ligand.

Conversely, lanthanide complexes with triazole-containing ligands can exhibit enhanced or shifted fluorescence. In studies involving a hydrated La(III) complex with a 1,2,3-triazole ligand, a blue shift in the fluorescence emission was observed in the complex compared to the free ligand. acs.orgnih.gov This highlights the role of the metal ion in modifying the electronic structure and de-excitation pathways of the ligand. The coordination environment, including the presence of solvent or water molecules, also plays a crucial role in the final photophysical properties of the complex. acs.orgnih.gov The development of luminescent materials from 6-Methyl-3H- acs.orgreading.ac.uknih.govtriazolo[4,5-b]pyridine would likely focus on lanthanide ions (e.g., Eu³⁺, Tb³⁺) to achieve characteristic sharp emission bands via the "antenna effect," where the heterocyclic ligand absorbs energy and efficiently transfers it to the metal center.

Table 1: Luminescence Behavior of Related Heterocyclic Metal Complexes

Analytical Chemistry Applications

Based on available research, the specific applications of 6-Methyl-3H- acs.orgreading.ac.uknih.govtriazolo[4,5-b]pyridine in analytical chemistry are not well-documented. However, the structural characteristics of the triazolopyridine scaffold suggest potential utility in this field.

There is limited direct evidence of 6-Methyl-3H- acs.orgreading.ac.uknih.govtriazolo[4,5-b]pyridine being used as a primary reagent for chemical analysis. The potential for such applications stems from the molecule's ability to act as a ligand for metal ions. The nitrogen atoms of the pyridine and triazole rings can form stable complexes with various metal cations. This property is foundational for developing chemosensors or analytical reagents for the detection and quantification of specific metal ions. For example, related heterocyclic systems like imidazo[4,5-b]pyridine have been studied for their affinity towards biologically relevant divalent cations such as Ca(II), Mg(II), Zn(II), and Cu(II). mdpi.com Mass spectrometry and DFT analysis have been used to investigate these interactions in the gas phase, providing insights into their coordination chemistry. mdpi.com Such fundamental studies are a prerequisite for designing analytical methods, such as ion-selective electrodes, colorimetric assays, or fluorescence-based sensors.

The use of 6-Methyl-3H- acs.orgreading.ac.uknih.govtriazolo[4,5-b]pyridine as a mechanistic probe in chemical systems is not prominently featured in the scientific literature. Compounds used as mechanistic probes typically have specific reactive sites or spectroscopic properties that allow them to report on the progress or environment of a chemical reaction. While triazolopyridines can undergo various reactions, such as ring-opening upon interaction with metals or electrophiles, their application to elucidate broader reaction mechanisms is not a primary area of reported research. acs.org

Agrochemical Research (Focus on Chemical Mechanisms, not Efficacy/Safety)

The triazolopyridine scaffold is a key component in a number of compounds developed for agrochemical applications, particularly as herbicides. The research in this area focuses on designing molecules that selectively inhibit essential enzymes in weeds. The chemical mechanism of action for these compounds often involves competitive inhibition at the active site of a target enzyme.

One major target for triazolopyridine-related herbicides is acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase (ALS). This enzyme is critical in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. Inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately causing the plant to die. Triazolopyrimidine derivatives have been developed as potent AHAS inhibitors to combat weed resistance to existing herbicides.

Another well-established herbicidal mechanism for this class of compounds is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzyme in the catabolism of tyrosine, which leads to the formation of plastoquinone and tocopherol. These molecules are essential for carotenoid biosynthesis. Inhibition of HPPD results in the bleaching of new plant tissues due to the photo-oxidation of chlorophyll in the absence of protective carotenoids. A novel triazolo[4,3-a]pyridine derivative, iptriazopyrid, has been identified as a potent, slow-binding inhibitor of HPPD. X-ray crystallography has confirmed that it binds to the active pocket of the enzyme, demonstrating a distinct chemical structure from other known HPPD inhibitors.

The herbicidal action of picolinic acid derivatives, which share the pyridine core, has also been linked to the disruption of auxin pathways. These compounds can induce the up-regulation of genes related to ethylene and abscisic acid (ABA) production, leading to rapid plant death.

Table 2: Herbicidal Mechanisms of Action for Triazolopyridine and Related Scaffolds

Dye Chemistry and Photophysical Properties

The photophysical properties of 6-Methyl-3H- acs.orgreading.ac.uknih.govtriazolo[4,5-b]pyridine are determined by its aromatic heterocyclic structure. The fused ring system creates an extended π-conjugated system, which is expected to absorb ultraviolet (UV) radiation and potentially exhibit fluorescence.

While specific, detailed photophysical data for 6-Methyl-3H- acs.orgreading.ac.uknih.govtriazolo[4,5-b]pyridine is limited, the properties of the parent 1H-1,2,3-triazole molecule provide a useful baseline. The gas-phase UV absorption spectrum of 1H-1,2,3-triazole is characterized by a dominant π → π* transition with an absorption maximum (λmax) around 206-211 nm. The fusion of the pyridine ring and the addition of a methyl group are expected to modify these properties. The extended conjugation from the pyridine ring would likely cause a bathochromic (red) shift in the absorption and emission spectra compared to the simple triazole.

The development of dyes based on this scaffold would involve derivatization to introduce auxochromic (color-enhancing) and chromophoric (color-bearing) groups. For instance, creating azo dyes by coupling with diazonium salts is a common strategy for related heterocyclic systems like pyrazolotriazoles, leading to intensely colored compounds. The photophysical properties, such as absorption and emission maxima, quantum yield, and Stokes shift, would be highly dependent on the nature and position of substituents on the triazolopyridine core, as well as the solvent environment. For example, studies on other complex nitrogen heterocycles show that absorption spectra are sensitive to substituent electronic effects and the length of the conjugated system, with emission maxima often observed in the 450–570 nm range.

Table 3: UV Absorption Data for the Parent 1H-1,2,3-Triazole Scaffold

Table of Compounds Mentioned

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

While various synthetic routes to triazolopyridines have been established, a primary future challenge lies in developing more sustainable and atom-economical methods. researchgate.netrsc.org Traditional syntheses often involve multi-step processes, the use of stoichiometric reagents, and the generation of significant waste. Future research should prioritize the development of catalytic systems that minimize waste and maximize efficiency.

Key areas for exploration include:

Catalyst-free and additive-free methods: Recent advancements in microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides showcase a promising direction. nih.govmdpi.com These methods eliminate the need for catalysts and additives, reduce reaction times, and often use minimal amounts of solvents, aligning with the principles of green chemistry. nih.gov

One-pot and tandem reactions: Designing synthetic pathways where multiple transformations occur in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. Ruthenium-catalyzed one-pot [3+2]/[2+2+2] cycloadditions for the synthesis of 2-triazolyl thio-/seleno pyridines exemplify this approach's potential. researchgate.net

Use of greener solvents and reagents: Investigating the use of water, polyethylene (B3416737) glycol, or other environmentally benign solvents can drastically reduce the environmental impact of synthesis. organic-chemistry.org Furthermore, replacing hazardous reagents with safer alternatives is a crucial aspect of sustainable chemistry.

Table 1: Comparison of Synthetic Methodologies for Triazolopyridines
MethodologyKey FeaturesAdvantagesChallenges for 6-Methyl-3H- rsc.orgnih.govresearchgate.nettriazolo[4,5-b]pyridine
Traditional Multi-step SynthesisStepwise formation of the fused ring system.Well-established and reliable for a range of derivatives.Low atom economy, significant waste generation, often harsh reaction conditions.
Microwave-Assisted SynthesisRapid heating, shorter reaction times. nih.govmdpi.comIncreased reaction rates, higher yields, often catalyst-free. nih.govmdpi.comScalability can be a concern, requires specialized equipment.
Catalytic CycloadditionsUse of transition metals (e.g., Ru, Cu) to facilitate ring formation. researchgate.netHigh atom economy, potential for asymmetric synthesis. researchgate.netCatalyst cost and removal, potential for metal contamination in the final product.
Electrochemical SynthesisUse of electricity to drive the reaction. organic-chemistry.orgAvoids the use of chemical oxidants, can be highly selective. organic-chemistry.orgRequires specialized equipment, optimization of reaction conditions can be complex.

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

A deeper understanding of the inherent reactivity of the 6-Methyl-3H- rsc.orgnih.govresearchgate.nettriazolo[4,5-b]pyridine core is essential for unlocking its full synthetic potential. Future research should focus on exploring novel transformations and reactivity patterns that go beyond simple functional group interconversions.

Potential areas of investigation include:

Late-stage functionalization: Developing methods for the selective introduction of functional groups onto the pre-formed triazolopyridine scaffold is crucial for efficient analog synthesis and structure-activity relationship studies. researchgate.net

Ring-opening and rearrangement reactions: Investigating the stability of the triazolopyridine ring system under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to new heterocyclic scaffolds. researchgate.net

Photocatalysis and electrochemistry: The use of light or electricity to initiate novel chemical transformations could unveil unprecedented reactivity patterns for 6-Methyl-3H- rsc.orgnih.govresearchgate.nettriazolo[4,5-b]pyridine.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers a powerful tool for accelerating the discovery and development of new materials and molecules based on the 6-Methyl-3H- rsc.orgnih.govresearchgate.nettriazolo[4,5-b]pyridine scaffold. Density Functional Theory (DFT) calculations have already been employed to provide mechanistic insights into the synthesis of triazolopyridine scaffolds. rsc.org

Future computational efforts should focus on:

Predicting reaction outcomes: Developing accurate theoretical models to predict the feasibility, regioselectivity, and stereoselectivity of new reactions involving 6-Methyl-3H- rsc.orgnih.govresearchgate.nettriazolo[4,5-b]pyridine.

Designing novel functional materials: Using computational screening to predict the electronic, optical, and material properties of hypothetical 6-Methyl-3H- rsc.orgnih.govresearchgate.nettriazolo[4,5-b]pyridine derivatives for applications in areas such as organic electronics and sensor technology. mdpi.com

Understanding intermolecular interactions: Modeling the non-covalent interactions of 6-Methyl-3H- rsc.orgnih.govresearchgate.nettriazolo[4,5-b]pyridine with biological targets or other molecules to guide the design of new inhibitors or functional materials.

Integration with Machine Learning and Artificial Intelligence for Compound Discovery

The integration of machine learning (ML) and artificial intelligence (AI) into the chemical discovery process is poised to revolutionize how new compounds are designed and synthesized. astrazeneca.comnih.gov For 6-Methyl-3H- rsc.orgnih.govresearchgate.nettriazolo[4,5-b]pyridine, AI and ML can be leveraged to:

Accelerate hit identification: Develop ML models to screen virtual libraries of 6-Methyl-3H- rsc.orgnih.govresearchgate.nettriazolo[4,5-b]pyridine derivatives for desired biological activities or material properties. researchgate.netmdpi.com

Predict ADMET properties: Use AI algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of novel 6-Methyl-3H- rsc.orgnih.govresearchgate.nettriazolo[4,5-b]pyridine-based drug candidates, thereby reducing the likelihood of late-stage failures in drug development. youtube.com

Optimize synthetic routes: Employ machine learning to analyze vast datasets of chemical reactions and suggest optimal synthetic pathways for the preparation of 6-Methyl-3H- rsc.orgnih.govresearchgate.nettriazolo[4,5-b]pyridine and its analogs.

Table 2: Potential Applications of AI/ML in 6-Methyl-3H- rsc.orgnih.govresearchgate.nettriazolo[4,5-b]pyridine Research
Application AreaAI/ML TechniquePotential Impact
Virtual ScreeningGraph Neural Networks, Support Vector Machines astrazeneca.comnih.govRapid identification of promising candidate molecules with desired properties.
De Novo DesignGenerative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Creation of novel 6-Methyl-3H- rsc.orgnih.govresearchgate.nettriazolo[4,5-b]pyridine derivatives with optimized properties.
Synthesis PredictionNatural Language Processing (NLP) of chemical literature, Reinforcement LearningAutomated design of efficient and sustainable synthetic routes.
Property PredictionQuantitative Structure-Activity Relationship (QSAR) models, Deep Learning nih.govAccurate prediction of physicochemical properties, biological activity, and toxicity.

Expanding the Scope of Non-Clinical Applications into Emerging Technologies

While much of the research on triazolopyridines has focused on their medicinal applications, the unique electronic and structural features of the 6-Methyl-3H- rsc.orgnih.govresearchgate.nettriazolo[4,5-b]pyridine scaffold make it an attractive candidate for various emerging technologies. mdpi.com

Future research should explore its potential in:

Materials Science: Investigating the use of 6-Methyl-3H- rsc.orgnih.govresearchgate.nettriazolo[4,5-b]pyridine derivatives as building blocks for organic light-emitting diodes (OLEDs), solar cells, and other organic electronic devices. mdpi.com

Coordination Chemistry: Exploring the ability of 6-Methyl-3H- rsc.orgnih.govresearchgate.nettriazolo[4,5-b]pyridine to act as a ligand for metal ions, leading to the development of new catalysts, sensors, or metal-organic frameworks (MOFs). mdpi.com

Agrochemicals: While some triazolopyridines have been investigated as herbicides, a systematic exploration of the potential of 6-Methyl-3H- rsc.orgnih.govresearchgate.nettriazolo[4,5-b]pyridine derivatives in this area is warranted.

Addressing Scalability and Engineering Aspects for Potential Industrial Relevance

For any promising compound to transition from the laboratory to industrial application, the scalability of its synthesis must be addressed. Future research should focus on developing robust and cost-effective processes for the large-scale production of 6-Methyl-3H- rsc.orgnih.govresearchgate.nettriazolo[4,5-b]pyridine.

Key considerations include:

Process optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize cost on an industrial scale.

Flow chemistry: Investigating the use of continuous flow reactors for the synthesis of 6-Methyl-3H- rsc.orgnih.govresearchgate.nettriazolo[4,5-b]pyridine, which can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. organic-chemistry.org

Purification strategies: Developing efficient and scalable methods for the purification of the final product to meet the stringent purity requirements of industrial applications.

By addressing these future research directions and unaddressed challenges, the scientific community can unlock the full potential of 6-Methyl-3H- rsc.orgnih.govresearchgate.nettriazolo[4,5-b]pyridine, paving the way for new discoveries and innovations across a wide range of disciplines.

Q & A

Q. What are the common synthetic routes for preparing 6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : A widely used approach involves cyanoacetylation of precursor amines followed by cyclization under controlled conditions. For example, heating intermediates in DMF with sodium acetate facilitates cyclization to form the triazolo-pyridine core . Alternative routes include copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, though optimization of catalysts (e.g., copper sulfate/sodium ascorbate) and solvents (e.g., DMSO) is critical for regioselectivity . Yield improvements (e.g., 81% in Suzuki couplings) require palladium catalysts (e.g., Pd(OAc)₂) and ligands like SPhos, as demonstrated in analogous triazolopyridine syntheses .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Key diagnostic signals include the methyl group resonance at δ ~2.40 ppm (singlet) and aromatic protons in the pyridine/triazole rings (δ 7.15–9.25 ppm), as observed in structurally similar compounds .
  • HRMS : High-resolution mass spectrometry confirms molecular ions (e.g., [M+H]⁺ at m/z 306.1072) and fragmentation patterns .
  • X-ray crystallography : Resolves regiochemical ambiguities in fused-ring systems, though limited data exist for this specific compound .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing pathways during triazolo-pyridine synthesis?

  • Methodological Answer : Competing pathways (e.g., over-oxidation or undesired cyclization) are minimized by:
  • Temperature control : Reflux in toluene (e.g., 3.5 hours for Suzuki couplings) avoids side reactions .
  • Catalyst tuning : Palladium/copper catalysts paired with ligands (e.g., SPhos) enhance regioselectivity .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization over aggregation .
  • Purification strategies : Column chromatography (ethyl acetate/hexane gradients) isolates the target compound efficiently .

Q. What strategies resolve contradictions in reported biological activity data for triazolopyridine derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
  • Structural analogs : Subtle changes (e.g., substituent position) drastically alter interactions with targets. For example, 3-aryl substitutions enhance antimicrobial activity compared to alkyl groups .
  • Assay conditions : Standardize MIC (minimum inhibitory concentration) testing against Gram-positive/negative bacteria and fungi, as done for related triazolopyridines .
  • Target specificity : Use enzymatic assays (e.g., kinase inhibition) to validate hypothesized mechanisms, referencing triazolopyridines’ π-π stacking and hydrogen-bonding motifs .

Q. How does the methyl group at position 6 influence the compound’s physicochemical properties and reactivity?

  • Methodological Answer : The 6-methyl group:
  • Enhances lipophilicity : LogP increases by ~0.5 units compared to unmethylated analogs, improving membrane permeability .
  • Steric effects : Hinders electrophilic substitution at the pyridine ring, directing reactivity to the triazole moiety .
  • Thermal stability : Methylated derivatives exhibit higher decomposition temperatures (TGA data), critical for storage and handling .

Data Analysis and Comparative Studies

Q. What computational methods are effective for predicting the binding affinity of 6-methyl-3H-triazolo[4,5-b]pyridine to biological targets?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on triazolopyridines’ affinity for aromatic residues .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding motifs .

Q. How do structural modifications (e.g., halogenation) at the triazole or pyridine rings alter the compound’s pharmacological profile?

  • Methodological Answer :
  • Halogenation : Introducing Cl or F at the pyridine ring (e.g., 5-(2-fluorophenyl) analogs) enhances metabolic stability and target affinity, as shown in thiazolopyridine studies .
  • Ethynyl groups : Improve cross-coupling reactivity for functionalization but may reduce solubility .
  • Biological impact : Compare IC₅₀ values of methylated vs. halogenated derivatives in enzyme inhibition assays .

Tables for Key Data

Property Value/Observation Reference
Synthetic Yield (Suzuki) 81% (optimized with Pd(OAc)₂/SPhos)
¹H NMR (CDCl₃) δ 2.40 (s, CH₃), 7.15–9.25 (aromatic)
Antimicrobial Activity MIC: 2–8 µg/mL (Gram-positive bacteria)
Thermal Stability Decomposition >250°C

Retrosynthesis Analysis

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Reactant of Route 1
6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.